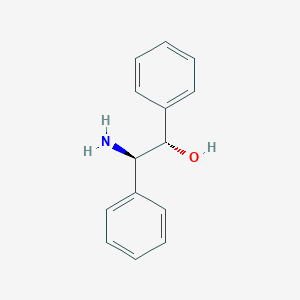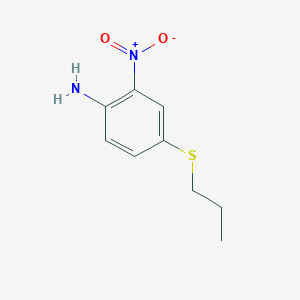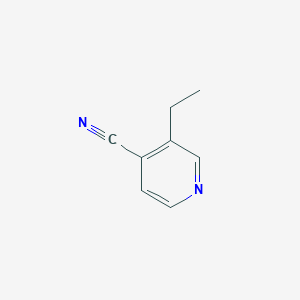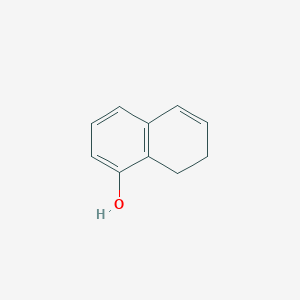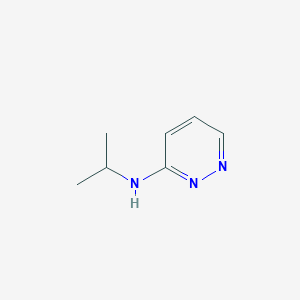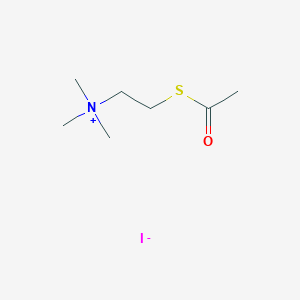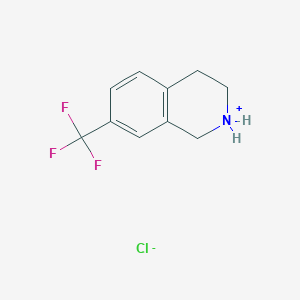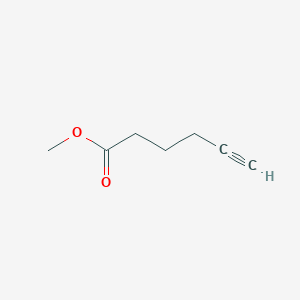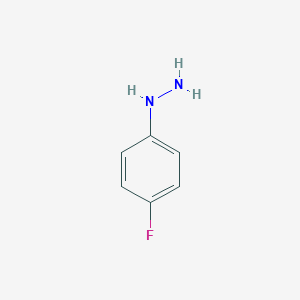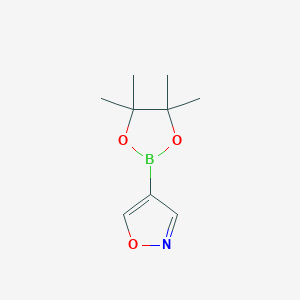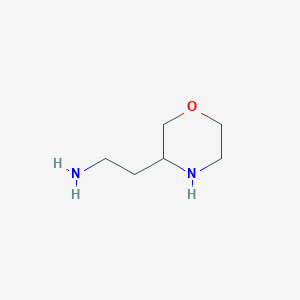
2-(Morpholin-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Morpholin-3-yl)ethan-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Hirshfeld Analysis
2-(Morpholin-3-yl)ethan-1-amine and its derivatives have been studied for their structural characteristics through X-ray crystallography and Hirshfeld surface analysis. The gem-aminals based on morpholine moieties exhibit unique packing patterns driven by weak interactions, which are crucial for understanding molecular assembly and designing materials with desired properties (Al-Majid et al., 2020).
Synthesis and Characterization of Schiff-base Complexes
Research on morpholine-based Schiff-base complexes has revealed their potential anticancer activities. The synthesis and characterization of these complexes, including their interactions with various metal ions, have been explored to understand their mechanism of action against cancer cell lines, highlighting the role of the morpholine moiety in modulating biological activity (Rezaeivala et al., 2020).
Microwave-Assisted Synthesis
The efficiency of microwave-assisted synthesis involving morpholine derivatives has been demonstrated, offering an environmentally friendly and time-saving approach to creating novel compounds. This method highlights the versatility of this compound in facilitating quick and efficient chemical reactions (Aljohani et al., 2019).
Protective Groups in Synthesis
Utilizing sulfinamides as protective groups, 1,2-amino alcohols have been successfully converted into morpholines, demonstrating a method for synthesizing antidepressant drugs. This showcases the chemical utility of morpholine derivatives in pharmaceutical synthesis (Fritz et al., 2011).
Corrosion Inhibition
Tertiary amines synthesized from this compound have shown significant inhibition on carbon steel corrosion, revealing the potential of these compounds in protecting against metal degradation. This application underscores the industrial relevance of morpholine derivatives (Gao et al., 2007).
Synthesis of Silatranes
The synthesis of novel silatranes with morpholine functionalities has been explored, leading to compounds with potential applications in material science and organometallic chemistry. This research highlights the versatility of morpholine derivatives in creating complex molecular architectures (Puri et al., 2011).
QSAR Analysis of Antioxidants
A quantitative structure-activity relationship (QSAR) analysis of morpholine derivatives has identified key molecular descriptors influencing antioxidant activity. This study provides insights into the design of new antioxidants based on morpholine scaffolding (Drapak et al., 2019).
Synthesis via Copper-promoted Oxyamination
Research on the copper(II) 2-ethylhexanoate-promoted synthesis of morpholines through oxyamination demonstrates a novel approach to constructing these important heterocycles. This method offers a valuable tool for medicinal chemistry, given the prevalence of morpholine rings in pharmaceuticals (Sequeira & Chemler, 2012).
Properties
IUPAC Name |
2-morpholin-3-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-2-1-6-5-9-4-3-8-6/h6,8H,1-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYQUIIFLIBKFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560097 |
Source


|
| Record name | 2-(Morpholin-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171351-20-5 |
Source


|
| Record name | 2-(Morpholin-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
